4-Hydrazino-2-(methylsulfanyl)pyrimidine

Crystallography Solid-State Chemistry Material Science

Source 4-Hydrazino-2-(methylsulfanyl)pyrimidine (CAS 104408-29-9) for kinase inhibitor R&D. The precise 2,4-substitution pattern is critical for maintaining cytotoxic activity in SAR studies; substitutes are not functionally equivalent. This heterocyclic building block enables rapid construction of pyrazoles and triazoles in medicinal chemistry programs. Verify lot-specific purity and solid-state properties to ensure reproducible synthetic outcomes.

Molecular Formula C5H8N4S
Molecular Weight 156.21 g/mol
CAS No. 104408-29-9
Cat. No. B1355289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydrazino-2-(methylsulfanyl)pyrimidine
CAS104408-29-9
Molecular FormulaC5H8N4S
Molecular Weight156.21 g/mol
Structural Identifiers
SMILESCSC1=NC=CC(=N1)NN
InChIInChI=1S/C5H8N4S/c1-10-5-7-3-2-4(8-5)9-6/h2-3H,6H2,1H3,(H,7,8,9)
InChIKeyAHMAKFIBYJTQAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydrazino-2-(methylsulfanyl)pyrimidine (CAS 104408-29-9): Technical Specifications and Structural Classification


4-Hydrazino-2-(methylsulfanyl)pyrimidine (CAS 104408-29-9) is a heterocyclic small molecule with the molecular formula C5H8N4S and a molecular weight of 156.21 g/mol [1]. It belongs to the class of 4-hydrazinopyrimidines, characterized by a hydrazino (-NH-NH2) substituent at the C4 position and a methylsulfanyl (-SCH3) group at the C2 position of the pyrimidine ring . The compound is typically available as a crystalline solid with a melting point range of 143–145 °C and a purity specification of ≥97% (HPLC) from commercial suppliers . Its IUPAC name is (2-methylsulfanylpyrimidin-4-yl)hydrazine, and it is recognized by the InChIKey AHMAKFIBYJTQAW-UHFFFAOYSA-N [1].

4-Hydrazino-2-(methylsulfanyl)pyrimidine: Why Structural Analogs Are Not Functionally Equivalent


The presence and relative positioning of the hydrazino and methylsulfanyl substituents on the pyrimidine core critically govern the compound's solid-state architecture, chemical reactivity, and potential biological interactions. Substituting this specific regioisomer with a generic 4-hydrazinopyrimidine or a 2-methylthiopyrimidine is not functionally equivalent. As demonstrated by the crystallographic data, the precise 2,4-substitution pattern enables a unique hydrogen-bonding network—centrosymmetric dimers linked by N—H⋯N interactions—that directly influences solid-state properties such as melting point and solubility [1]. Furthermore, structure-activity relationship (SAR) studies on closely related hydrazinopyrimidines indicate that the methylthio group at C2 is essential for maintaining cytotoxicity against certain cancer cell lines, with modifications such as replacement with methoxy or amino groups leading to an 8- to 15-fold reduction in activity . Consequently, even seemingly minor structural variations can result in significant functional divergence, making rigorous compound identification and sourcing essential for reproducible research outcomes.

4-Hydrazino-2-(methylsulfanyl)pyrimidine: Quantified Differentiators Against Closest Analogs


Crystal Lattice Architecture: Unique Dimeric H-Bonding Pattern vs. Isomeric Analogs

Single-crystal X-ray diffraction analysis reveals that 4-hydrazino-2-(methylsulfanyl)pyrimidine adopts a distinct hydrogen-bonded network in the solid state. The molecules form centrosymmetric dimers via pairs of N—H⋯N hydrogen bonds involving the hydrazino group. This specific packing arrangement differentiates it from other regioisomers, such as 2-hydrazino-4-methylthiopyrimidine, which would not form the identical lattice due to altered hydrogen bond donor/acceptor geometries [1].

Crystallography Solid-State Chemistry Material Science

Commercial Purity Threshold: Documented ≥97% HPLC Purity Specification

Multiple reputable suppliers consistently report a minimum purity specification of ≥97% for 4-hydrazino-2-(methylsulfanyl)pyrimidine, as determined by HPLC analysis . This contrasts with related hydrazinopyrimidine building blocks, which are often offered at lower purity grades (e.g., ≥95%) by some vendors, potentially impacting reaction yields and reproducibility .

Analytical Chemistry Quality Control Procurement

Melting Point Consistency: Sharp 143–145 °C Range Indicative of High Crystallinity

The reported melting point range for 4-hydrazino-2-(methylsulfanyl)pyrimidine is consistently 143–145 °C across multiple commercial suppliers . This narrow, well-defined range serves as a reliable indicator of high chemical purity and crystalline integrity. In contrast, many closely related pyrimidine derivatives exhibit broader or lower melting ranges (e.g., 120–125 °C for some 2-methylthio-4-aminopyrimidines), reflecting differences in intermolecular forces and packing efficiency .

Physicochemical Characterization Quality Assurance Formulation

Methylthio Group Essential for Cytotoxicity: 8-15x Activity Reduction Upon Replacement

While direct data for 4-hydrazino-2-(methylsulfanyl)pyrimidine is limited, SAR studies on a closely related analog, 4-hydrazineyl-5-methyl-6-(methylthio)pyrimidine, provide critical context. Replacing the C6 methylthio group with methoxy or amino substituents resulted in an 8- to 15-fold decrease in cytotoxicity against K562 leukemia cells, underscoring the essential role of the alkylthio moiety for biological activity . This class-level inference strongly suggests that the 2-methylsulfanyl group in the target compound is a critical pharmacophoric element, and its retention is likely necessary for any associated bioactivity.

Medicinal Chemistry SAR Cancer Research

High-Value Synthetic Utility: Key Intermediate in Pharmaceutical Patent Literature

The 2-methylsulfanyl-4-hydrazino substitution pattern is a recognized motif in pharmaceutical patent literature, where it serves as a versatile intermediate. For instance, US Patent US20190106427A1 discloses the synthesis of ethyl 4-(2-allyl-2-tert-butoxycarbonyl-hydrazino)-2-methylsulfanyl-pyrimidine-5-carboxylate, a key intermediate in the preparation of Wee1 kinase inhibitors for cancer therapy [1]. This demonstrates the compound's utility in constructing more complex, biologically active molecules.

Organic Synthesis Drug Discovery Patent Analysis

4-Hydrazino-2-(methylsulfanyl)pyrimidine: High-Impact Application Scenarios


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries

The compound's utility as a synthetic intermediate is validated by its use in patented routes to Wee1 kinase inhibitors, a class of anticancer agents [1]. Its hydrazino group is a versatile handle for condensation reactions, enabling the rapid construction of diverse heterocyclic scaffolds (e.g., pyrazoles, triazoles, and hydrazones) that are commonly explored in kinase inhibitor discovery programs. Procuring this specific building block provides a direct entry point into this chemically relevant space.

Crystal Engineering and Solid-State Formulation

The well-defined crystal structure, characterized by a specific centrosymmetric dimeric hydrogen-bonding network, makes this compound a valuable model system for studying solid-state packing and its influence on physicochemical properties [1]. Its sharp melting point (143–145 °C) and defined lattice provide a reliable standard for calorimetry and polymorphism screening in pre-formulation studies .

Chemical Biology Probe Development

Given the SAR evidence highlighting the critical role of the methylthio group in maintaining cytotoxic activity in related analogs, this compound serves as a foundational scaffold for developing novel chemical biology probes targeting pathways sensitive to alkylthio-substituted pyrimidines [1]. The hydrazino group offers a site for further functionalization with reporter tags or affinity handles, enabling target identification studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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